

# Talviraline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Chemical Structure, Physicochemical Properties, and Antiviral Activity of a Second-Generation Non-Nucleoside Reverse Transcriptase Inhibitor

## **Abstract**

**Talviraline**, also known as HBY 097, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of **Talviraline**, focusing on its chemical structure, physicochemical and pharmacological properties, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts.

## **Chemical Structure and Physicochemical Properties**

**Talviraline**, with the chemical formula C15H20N2O3S2, is a quinoxaline derivative.[1] Its chemical structure and key identifiers are provided below.

Table 1: Chemical Identification of Talviraline



| Identifier        | Value                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | propan-2-yl (2S)-7-methoxy-2-<br>(methylsulfanylmethyl)-3-sulfanylidene-2,4-<br>dihydroquinoxaline-1-carboxylate[1] |
| Synonyms          | HBY 097, HBY-097[1]                                                                                                 |
| CAS Number        | 163451-80-7[1]                                                                                                      |
| Molecular Formula | C15H20N2O3S2[1]                                                                                                     |
| Molecular Weight  | 340.5 g/mol [1]                                                                                                     |
| SMILES            | CC(C)OC(=O)N1INVALID-LINKCSC                                                                                        |

A summary of the known physicochemical properties of **Talviraline** is presented in Table 2.

Table 2: Physicochemical Properties of Talviraline

| Property       | Value                                                   | Reference |
|----------------|---------------------------------------------------------|-----------|
| Physical State | Solid                                                   | [1]       |
| Solubility     | Good oral bioavailability demonstrated in mice and dogs | [2]       |
| XLogP3         | 2.7                                                     | [1]       |

## **Pharmacological Properties and Antiviral Activity**

**Talviraline** is a highly potent inhibitor of HIV-1 replication.[2] Its efficacy has been demonstrated in various human cell lines, including fresh human peripheral blood lymphocytes and macrophages.[2]

## **In Vitro Antiviral Activity**

The inhibitory activity of **Talviraline** against wild-type and mutant strains of HIV-1 has been quantified using cell-based assays. The 50% inhibitory concentration (IC50) values are



summarized in Table 3.

Table 3: In Vitro Anti-HIV-1 Activity of **Talviraline** (HBY 097)

| HIV-1 Strain/Variant                         | Cell Line                | IC50 (μM)                                                              |  |
|----------------------------------------------|--------------------------|------------------------------------------------------------------------|--|
| Wild-Type (e.g., IIIB, MN)                   | Various human cell lines | Potent inhibition (specific values not detailed in provided abstracts) |  |
| AZT-resistant strains                        | Not specified            | Active                                                                 |  |
| NNRTI-resistant strains (e.g., Y181C, K103N) | Not specified            | Active, but with some reduced potency                                  |  |
| HBY 097-resistant strain (G190E)             | Not specified            | Reduced potency                                                        |  |

Note: The provided search results confirm high potency but do not give a comprehensive list of specific IC50 values across a wide range of strains. The Kleim et al. (1995) paper is the primary source for this data.

## **Pharmacokinetic Properties**

Preclinical studies in animal models have provided initial insights into the pharmacokinetic profile of **Talviraline**.

Table 4: Pharmacokinetic Parameters of **Talviraline** (HBY 097)

| Species | Administration<br>Route | Key Findings         | Reference |
|---------|-------------------------|----------------------|-----------|
| Mice    | Oral                    | Good bioavailability | [2]       |
| Dogs    | Oral                    | Good bioavailability | [2]       |

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were not available in the provided search results but are likely detailed in the full preclinical evaluation publication.



## **Mechanism of Action**

**Talviraline** exerts its antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2]

## **Binding to the NNRTI Binding Pocket**

**Talviraline** binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the active site where nucleoside RT inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]

The flexibility of **Talviraline**'s structure allows it to adapt to some mutations in the binding pocket, which contributes to its activity against certain NNRTI-resistant strains.[4] Structural studies have identified key amino acid residues that interact with HBY 097 within the binding pocket.





Click to download full resolution via product page

Talviraline Binding to HIV-1 RT



#### **Resistance Mutations**

Prolonged exposure to **Talviraline** can lead to the selection of resistant viral strains. The G190E mutation in the reverse transcriptase gene has been identified as a characteristic mutation conferring resistance to HBY 097.[2]

## **Experimental Protocols**

The following are generalized protocols for key assays used in the evaluation of **Talviraline**. Specific parameters may vary based on the detailed descriptions in the primary literature.

## **Anti-HIV-1 Cell-Based Assay (MT-4 Cells)**

This assay is used to determine the concentration of the compound that inhibits HIV-1-induced cell killing by 50% (IC50).

- Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well microplates.
- Compound Dilution: A serial dilution of **Talviraline** is prepared and added to the wells.
- Virus Infection: A standardized amount of HIV-1 is added to the wells.
- Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for 4-5 days.
- Assessment of Cytopathic Effect: The viability of the cells is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.
- Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Talviraline | C15H20N2O3S2 | CID 3000493 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Tyr188Leu mutant and wild-type HIV-1 reverse transcriptase complexed with the non-nucleoside inhibitor HBY 097: inhibitor flexibility is a useful design feature for reducing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Talviraline: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681227#talviraline-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com